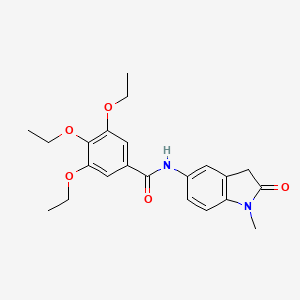

3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Description

3,4,5-Triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a benzamide derivative characterized by a triethoxy-substituted benzene ring linked to a 1-methyl-2-oxoindolin-5-yl moiety via an amide bond.

Properties

IUPAC Name |

3,4,5-triethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-27-18-11-15(12-19(28-6-2)21(18)29-7-3)22(26)23-16-8-9-17-14(10-16)13-20(25)24(17)4/h8-12H,5-7,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYIOSLEROTEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the following steps:

Formation of the Indolinone Moiety: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an N-alkylated anthranilic acid derivative, under acidic or basic conditions.

Attachment of the Benzamide Core: The indolinone intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the indolinone moiety can be reduced to form the corresponding alcohol.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Biological Research: It is used as a probe to study biological pathways and molecular interactions.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone moiety can bind to active sites of enzymes, inhibiting their activity, while the benzamide core can interact with receptors, modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Triethoxy vs.

- Indolinone vs. Heterocyclic Moieties: The 1-methyl-2-oxoindolin-5-yl group may confer selectivity toward kinase or epigenetic targets, whereas thiazolidine-dione () and triazole () substituents are associated with antifungal and enzyme-inhibitory roles.

- Amide Linker Variations: The N-linked indolinone in the target compound contrasts with trifluoromethyl benzyl () or pyridylmethyl () groups, which could alter binding affinities to biological targets.

Pharmacological Implications

- EZH2 Inhibition: EPZ011989 (), a structurally distinct but functionally related EZH2 inhibitor, demonstrates nanomolar potency, suggesting that the target compound’s indolinone moiety could similarly engage histone methyltransferase active sites.

- Neuroleptic Activity: Benzamide derivatives like N,N-diethyl-3,4-dimethoxy analogs () act as dopamine D2 receptor antagonists, but the target compound’s triethoxy and indolinone groups may redirect its activity toward non-neuroleptic targets .

Physicochemical Properties

- Density and Solubility : Analogous triethoxy-substituted benzamides exhibit densities around 1.38 g/cm³ (), while methoxy derivatives (e.g., ) show higher predicted densities (~1.25 g/cm³), reflecting substituent contributions to molecular packing.

Biological Activity

3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound of interest due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , indicating a complex structure that includes multiple functional groups conducive to biological interactions. The presence of the indole moiety is particularly significant as it often contributes to the pharmacological properties of compounds.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : Some studies have reported that derivatives of the oxoindole structure can inhibit key enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory activity against cholinesterases, which are critical in neurotransmission .

- Antimicrobial Activity : Compounds with similar chemical frameworks have demonstrated significant antimicrobial properties. For example, certain benzamide derivatives have been noted for their effectiveness against both bacterial and fungal strains .

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and enzyme inhibition potential of this compound:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 157.31 | |

| Butyrylcholinesterase Inhibition | 46.42 | |

| Antimicrobial Activity | Moderate to Significant |

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Cholinesterase Inhibition : A study demonstrated that a structurally similar compound inhibited acetylcholinesterase effectively, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Another investigation into derivatives indicated promising results against various pathogens, supporting their use as potential antimicrobial agents in clinical settings .

Therapeutic Potential

The biological activities exhibited by this compound suggest several therapeutic applications:

- Neuroprotective Agents : Given its cholinesterase inhibitory properties, this compound may serve as a candidate for developing treatments for Alzheimer's disease or other cognitive disorders.

- Antimicrobial Treatments : The demonstrated antimicrobial activity positions this compound as a potential lead in the development of new antibiotics or antifungal therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-triethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling activated acylating agents (e.g., acyl chlorides) with amines under anhydrous conditions. For example, 2-chloro-3,5-dinitrobenzoyl chloride has been reacted with 4’-aminobenzo-15-crown-5 under low temperatures (0–5°C) to minimize side reactions . Optimization may include varying solvents (e.g., dichloromethane or THF), using catalysts like DMAP, and controlling stoichiometry. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound, and how can data contradictions be resolved?

- Methodological Answer :

- NMR : - and -NMR are critical for confirming substituent positions. For example, ethoxy groups () exhibit characteristic triplet (~1.3 ppm) and quartet (~4.0 ppm) signals .

- X-ray crystallography : Programs like SHELXL and WinGX refine crystal structures, resolving ambiguities in stereochemistry. Anomalies in NMR or IR data (e.g., unexpected carbonyl shifts) should prompt re-evaluation of crystallographic parameters or solvent effects .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. How can the solubility and stability of this compound be experimentally determined for in vitro assays?

- Methodological Answer :

- Solubility : Use RP-TLC with ethanol/water gradients to determine hydrophobicity () and logP values. For example, derivatives with crown ethers showed values between 1.2–2.5, correlating with calculated logP .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor via HPLC-UV for decomposition products .

Advanced Research Questions

Q. What experimental strategies can elucidate the bioactivity of this compound against specific molecular targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Validate with SPR (surface plasmon resonance) to measure binding kinetics () .

- Enzymatic assays : Test inhibition of enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. For example, nitrobenzamide derivatives have shown activity against macrophage migration inhibitory factor (MIF) via competitive inhibition .

- Cellular assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models .

Q. How can researchers resolve discrepancies in crystallographic data, such as enantiomer polarity or twinning effects?

- Methodological Answer :

- Enantiomorph-polarity estimation : Use Flack’s parameter in SHELXL to distinguish chiral centers. This parameter is robust for near-centrosymmetric structures, unlike Rogers’ , which may yield false positives .

- Twinning analysis : Employ PLATON to detect twinning ratios. Refine using the TWIN/BASF commands in SHELXL, particularly for high-symmetry space groups .

Q. What computational methods are effective for predicting the supramolecular interactions of this compound with alkali metal ions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model crown ether-M interactions (e.g., Na vs. Li). Compare with experimental stability constants () derived from Benesi-Hildebrand plots in UV-Vis titrations .

- MD simulations : Simulate ion transport across lipid bilayers using GROMACS, focusing on diffusion coefficients and free energy profiles .

Q. How can researchers design SAR (structure-activity relationship) studies to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Analog synthesis : Modify the triethoxy group (e.g., replace with trifluoromethyl or nitro groups) and assess changes in bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., the indolin-2-one core) for target binding. Validate with alanine scanning mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.